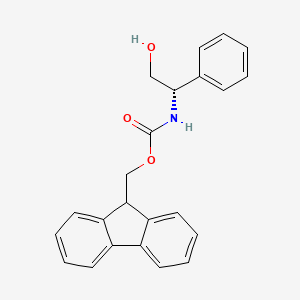

Fmoc-L-phenylglycinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-L-phenylglycinol is a compound with the CAS Number: 215178-44-2 and a molecular weight of 359.42 . It is used for research purposes .

Synthesis Analysis

The synthesis of Fmoc-phenylglycine involves the addition of L-(+)-α-phenylglycine (1 mM) and Fmoc Chloride (1.2 mM) to a 1.5 mL mixture of tap water and ethanol (3:1). The mixture is then kept at 60°C under continuous stirring .Molecular Structure Analysis

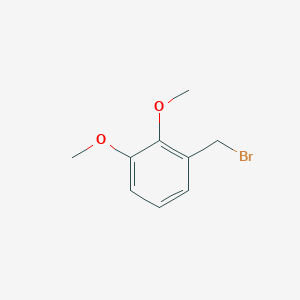

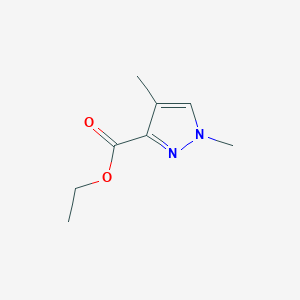

The molecular formula of Fmoc-L-phenylglycinol is C23H21NO3 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

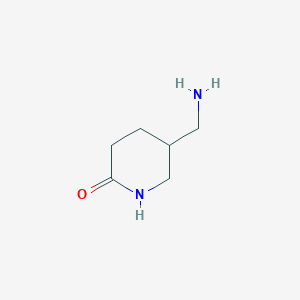

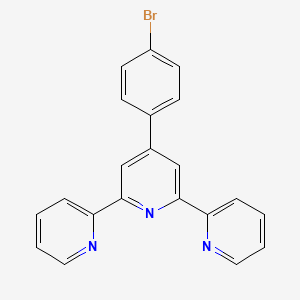

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-L-phenylglycinol has inherent hydrophobicity and aromaticity due to the Fmoc moiety, which promotes building block association . The fluorenyl group is highly fluorescent, making it suitable for analysis by reversed phase HPLC .Aplicaciones Científicas De Investigación

Fmoc-L-phenylglycinol: A Comprehensive Analysis of Scientific Research Applications: Fmoc-L-phenylglycinol is a compound used in various scientific research fields. Below is a detailed analysis of its potential applications, inferred from the available information on similar compounds:

Hydrogel Formation

Fmoc-L-phenylglycinol may have applications in the formation of hydrogels. Similar compounds, such as Fmoc-diphenylalanine, have been shown to form supramolecular nanostructures in aqueous media, leading to biofunctional hydrogel materials .

Antibacterial Activity

There is potential for antibacterial activity with Fmoc-L-phenylglycinol. Research on Fmoc-phenylalanine has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Peptide Fragment Organization

The compound could be involved in the study of peptide fragment organization. The structural and macroscopic architecture of similar peptides like Fmoc-FF is known to be influenced by preparation methods and experimental conditions .

Supramolecular Material Study

Fmoc-L-phenylglycinol might be used in the study of supramolecular materials, as related research indicates that peptide derivatives can significantly affect the material’s properties .

Drug Delivery Systems

Due to its structural properties, Fmoc-L-phenylglycinol could be explored for use in drug delivery systems, leveraging its potential for self-assembly into nanostructures .

Biomaterials Engineering

The compound may find applications in biomaterials engineering, particularly in designing materials with specific biological functions .

Safety And Hazards

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-phenylglycinol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.